

# A Comparative Analysis of Local versus Systemic Renin-Angiotensin Systems

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *angiotensin A*

Cat. No.: *B10769236*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

The renin-angiotensin system (RAS) is a critical regulator of cardiovascular, renal, and endocrine functions. Traditionally viewed as a circulating hormonal cascade (the systemic RAS), it is now understood to also operate at the tissue level (local RAS) in various organs, including the heart, kidneys, brain, and adipose tissue. This guide provides an objective comparison of the systemic and local RAS, supported by experimental data and detailed methodologies, to aid researchers in understanding their distinct and overlapping roles in health and disease.

## Introduction to the Systemic and Local Renin-Angiotensin Systems

The systemic RAS is primarily involved in the long-term regulation of blood pressure and extracellular fluid volume. It is a classic endocrine pathway where renin, released from the kidneys, initiates a cascade of enzymatic reactions in the bloodstream, culminating in the formation of the potent vasoconstrictor angiotensin II (Ang II).

In contrast, local RAS refers to the independent synthesis and action of angiotensin peptides within specific tissues.<sup>[1]</sup> These tissue-based systems can act in a paracrine, autocrine, or even intracrine manner, modulating local cellular functions such as cell growth, inflammation, and fibrosis, often independently of the circulating RAS.<sup>[2]</sup> The existence of local RAS is

supported by the detection of mRNA and proteins for all essential RAS components within various tissues.[\[3\]](#)[\[4\]](#)[\[5\]](#)

## Comparative Analysis of Systemic vs. Local RAS Components

The fundamental components of the RAS are present in both the systemic circulation and local tissues, but their concentrations, regulation, and primary sources can differ significantly.

| Component                           | Systemic RAS                                                                                                                                                         | Local RAS                                                                                                                                                            |
|-------------------------------------|----------------------------------------------------------------------------------------------------------------------------------------------------------------------|----------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Renin                               | Primarily synthesized and secreted by juxtaglomerular cells of the kidney. <sup>[6]</sup> Plasma renin activity (PRA) is a key indicator of systemic RAS activation. | Can be taken up from circulation or synthesized locally in tissues like the heart, adrenal glands, and brain. <sup>[1][2]</sup>                                      |
| Angiotensinogen                     | Primarily synthesized and secreted by the liver into the circulation.                                                                                                | Synthesized in various tissues, including the brain, adipose tissue, and kidney, providing a local substrate for angiotensin production. <sup>[7]</sup>              |
| Angiotensin-Converting Enzyme (ACE) | Highly expressed on the surface of endothelial cells, particularly in the lungs, where it converts circulating Angiotensin I to Angiotensin II.<br><sup>[6]</sup>    | Expressed in various cell types within tissues, including cardiac myocytes, renal tubular cells, and neurons, contributing to local Ang II formation. <sup>[8]</sup> |
| Angiotensin II (Ang II)             | Circulates as a hormone, exerting widespread effects on blood vessels, adrenal glands, and kidneys.                                                                  | Acts locally as a paracrine/autocrine factor, influencing cellular functions specific to the tissue of origin.<br><sup>[1]</sup>                                     |
| Angiotensin-(1-7)                   | Present in circulation, generally at lower concentrations than Ang II.                                                                                               | Produced locally within tissues via ACE2, often counteracting the effects of Ang II. <sup>[9]</sup>                                                                  |
| ACE2                                | Present in plasma, with levels potentially indicating cardiovascular disease states.<br><sup>[10]</sup>                                                              | Highly expressed in tissues like the heart, kidneys, and lungs, playing a crucial role in the local balance between Ang II and Ang-(1-7). <sup>[11]</sup>            |

## Quantitative Comparison of RAS Components

The following tables summarize representative quantitative data comparing the levels of key RAS components in the systemic circulation (plasma/serum) versus various local tissues from experimental studies. It is important to note that absolute values can vary significantly based on species, physiological state, and analytical methodology.

Table 1: Angiotensin II and Angiotensin-(1-7) Concentrations

| Species   | Compartment               | Angiotensin II<br>(pg/mL or<br>pg/mg tissue) | Angiotensin-<br>(1-7) (pg/mL or<br>pg/mg tissue) | Reference |
|-----------|---------------------------|----------------------------------------------|--------------------------------------------------|-----------|
| Rat       | Plasma                    | ~20-50 pg/mL                                 | ~10-30 pg/mL                                     | [12]      |
| Kidney    | ~100-200 pg/mg<br>protein | ~50-100 pg/mg<br>protein                     | [12]                                             |           |
| Human     | Plasma                    | ~10-50 pg/mL                                 | ~5-20 pg/mL                                      | [13]      |
| Dog (CHF) | Plasma                    | -                                            | ~486.7 pg/mL                                     | [14]      |

Table 2: ACE and ACE2 Activity

| Species        | Compartment              | ACE Activity<br>(pmol/min/mg<br>protein) | ACE2 Activity<br>(mU/mg or<br>pmol/min/mg<br>protein) | Reference |
|----------------|--------------------------|------------------------------------------|-------------------------------------------------------|-----------|
| Rat (MI)       | Heart (Infarcted)        | ~124.1                                   | ~11                                                   | [15]      |
| Heart (Remote) |                          | ~29.5                                    | ~9.4                                                  | [15]      |
| Human          | Serum                    | -                                        | Varies with<br>disease state                          | [8]       |
| Lung Tissue    | Higher than<br>serum     | -                                        | [8]                                                   |           |
| Heart Tissue   | Correlates with<br>serum | Higher than lung                         | [8][11]                                               |           |
| Dog (CHF)      | Plasma                   | -                                        | ~6.9 mU/mg                                            | [14]      |

Table 3: Renin mRNA Expression

| Species        | Tissue | Renin mRNA (pg/<br>µg total RNA) | Reference |
|----------------|--------|----------------------------------|-----------|
| Human          | Kidney | 1.74 ± 0.2                       | [3][16]   |
| Adrenal Gland  |        | 1.15 ± 0.15                      | [3][16]   |
| Placenta       |        | 0.7 ± 0.1                        | [3][16]   |
| Saphenous Vein |        | 0.02 ± 0.01                      | [3][16]   |

## Signaling Pathways and Experimental Workflow Diagrams

### Signaling Pathways

The signaling cascades initiated by Ang II binding to its receptors are fundamental to the physiological effects of both the systemic and local RAS.



[Click to download full resolution via product page](#)

Caption: Systemic vs. Local RAS Cascades.

## Experimental Workflow

A generalized workflow for the comparative analysis of systemic and local RAS is depicted below.

[Click to download full resolution via product page](#)

Caption: Workflow for RAS Component Analysis.

## Experimental Protocols

# Measurement of Angiotensin Peptides (Ang II, Ang-(1-7)) by Radioimmunoassay (RIA)

This protocol provides a general framework for the quantification of angiotensin peptides in plasma and tissue homogenates.

## a. Sample Collection and Preparation:

- Blood: Collect blood into pre-chilled tubes containing a protease inhibitor cocktail (e.g., EDTA, o-phenanthroline, and a specific renin inhibitor) to prevent peptide degradation and generation.[\[17\]](#) Centrifuge at 4°C to separate plasma.
- Tissue: Excise tissues rapidly, rinse with ice-cold saline, blot dry, and snap-freeze in liquid nitrogen.[\[18\]](#) Store at -80°C.

## b. Peptide Extraction:

- Plasma: Acidify plasma samples with an equal volume of 2% trifluoroacetic acid (TFA). Centrifuge to pellet proteins.
- Tissue: Homogenize frozen tissue powder in an acidic extraction buffer (e.g., 1 M acetic acid, 20 mM HCl).[\[12\]](#) Centrifuge at high speed at 4°C to collect the supernatant.
- Solid-Phase Extraction: Condition a C18 Sep-Pak column with methanol followed by water. Apply the acidified plasma or tissue supernatant to the column. Wash the column with water to remove salts. Elute the angiotensin peptides with a methanol/water/TFA solution.[\[17\]](#) Dry the eluate under vacuum.

## c. Radioimmunoassay:

- Reconstitute the dried peptide extracts in RIA buffer.
- Prepare a standard curve using known concentrations of the angiotensin peptide of interest.
- In assay tubes, combine the reconstituted sample or standard, a specific primary antibody against the target angiotensin, and a radiolabeled tracer (e.g.,  $^{125}\text{I}$ -Ang II).[\[19\]](#)

- Incubate overnight at 4°C to allow for competitive binding.
- Separate antibody-bound from free tracer using a secondary antibody precipitation method or charcoal adsorption.[20]
- Measure the radioactivity of the bound fraction using a gamma counter.
- Calculate the concentration of the angiotensin peptide in the samples by comparing their binding to the standard curve.

## Measurement of ACE and ACE2 Activity

This protocol outlines a fluorometric method for determining ACE and ACE2 enzymatic activity.

### a. Sample Preparation:

- Serum/Plasma: Use directly or dilute in assay buffer.
- Tissue: Homogenize tissue in a suitable buffer (e.g., Tris-HCl) and centrifuge to obtain a clear supernatant containing the enzymes.[15] Determine the total protein concentration of the supernatant using a standard method (e.g., BCA assay).

### b. Enzyme Activity Assay:

- Prepare a reaction mixture containing a specific fluorogenic substrate for either ACE (e.g., Abz-FRK(Dnp)P-OH) or ACE2 (e.g., Mca-APK(Dnp)).[15]
- Add the serum/plasma or tissue homogenate supernatant to the reaction mixture in a 96-well plate.
- Incubate the plate at 37°C.
- Monitor the increase in fluorescence over time using a fluorescence plate reader. The cleavage of the substrate by the enzyme results in an increase in fluorescence.
- To ensure specificity, parallel reactions can be run in the presence of specific inhibitors for ACE (e.g., captopril) or ACE2 (e.g., DX600).

- Calculate the enzyme activity based on the rate of fluorescence increase, standardized to the protein concentration of the sample, and expressed as pmol of substrate cleaved per minute per mg of protein.[\[15\]](#)

## Quantification of RAS Component Gene Expression by RT-qPCR

This protocol describes the measurement of mRNA levels for components like renin and angiotensinogen.

### a. RNA Extraction:

- Homogenize frozen tissue samples in a lysis buffer containing a chaotropic agent (e.g., guanidinium thiocyanate) to inactivate RNases.
- Extract total RNA using a silica-based column or a phenol-chloroform extraction method.
- Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
- Assess the quantity and quality of the RNA using spectrophotometry and gel electrophoresis.  
[\[16\]](#)

### b. Reverse Transcription (RT):

- Synthesize complementary DNA (cDNA) from the total RNA template using a reverse transcriptase enzyme and a mix of oligo(dT) and random primers.

### c. Quantitative PCR (qPCR):

- Prepare a qPCR reaction mixture containing the cDNA template, forward and reverse primers specific for the target gene (e.g., renin, angiotensinogen), and a fluorescent DNA-binding dye (e.g., SYBR Green) or a fluorescently labeled probe.
- Perform the qPCR reaction in a thermal cycler, which includes an initial denaturation step followed by multiple cycles of denaturation, annealing, and extension.

- Monitor the fluorescence signal in real-time. The cycle at which the fluorescence crosses a certain threshold (Ct value) is inversely proportional to the initial amount of target mRNA.
- Normalize the expression of the target gene to a stably expressed housekeeping gene (e.g., GAPDH,  $\beta$ -actin) to account for variations in RNA input and RT efficiency.
- Calculate the relative gene expression using the  $\Delta\Delta Ct$  method or a standard curve.<sup>[3]</sup>

## Conclusion

The distinction between the systemic and local renin-angiotensin systems is crucial for a comprehensive understanding of cardiovascular and renal physiology and pathophysiology. While the systemic RAS governs global hemodynamic control, local RAS in various tissues fine-tunes cellular functions, contributing to tissue remodeling and the pathogenesis of diseases such as hypertension, heart failure, and diabetic nephropathy. The experimental protocols provided in this guide offer a foundation for researchers to quantitatively assess the components and activity of both systems, paving the way for the development of more targeted and effective therapeutic strategies that can selectively modulate these pathways.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. An Update on the Tissue Renin Angiotensin System and Its Role in Physiology and Pathology [mdpi.com]
- 2. An Update on the Tissue Renin Angiotensin System and Its Role in Physiology and Pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gene expression of the renin-angiotensin system in human tissues. Quantitative analysis by the polymerase chain reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Regulation of tissue renin and angiotensin gene expressions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bjo.bmj.com [bjo.bmj.com]

- 6. Renin–angiotensin system - Wikipedia [en.wikipedia.org]
- 7. journals.physiology.org [journals.physiology.org]
- 8. Human Tissue Angiotensin Converting Enzyme (ACE) Activity Is Regulated by Genetic Polymorphisms, Posttranslational Modifications, Endogenous Inhibitors and Secretion in the Serum, Lungs and Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Renin-Angiotensin System: Updated Understanding and Role in Physiological and Pathophysiological States - PMC [pmc.ncbi.nlm.nih.gov]
- 10. europeanreview.org [europeanreview.org]
- 11. researchgate.net [researchgate.net]
- 12. portlandpress.com [portlandpress.com]
- 13. Quantification of systemic renin-angiotensin system peptides of hypertensive black and white African men established from the RAS-Fingerprint® - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Plasma and tissue angiotensin-converting enzyme 2 activity and plasma equilibrium concentrations of angiotensin peptides in dogs with heart disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Alterations in ACE and ACE2 Activities and Cardiomyocyte Signaling Underlie Improved Myocardial Function in a Rat Model of Repeated Remote Ischemic Conditioning - PMC [pmc.ncbi.nlm.nih.gov]
- 16. content-assets.jci.org [content-assets.jci.org]
- 17. Measurement of Angiotensin Peptides: HPLC-RIA - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Newly Developed Radioimmunoassay for Human Angiotensin-(1–12) Measurements in Plasma and Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Thieme E-Journals - Hormone and Metabolic Research / Abstract [thieme-connect.com]
- To cite this document: BenchChem. [A Comparative Analysis of Local versus Systemic Renin-Angiotensin Systems]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b10769236#comparative-analysis-of-local-versus-systemic-renin-angiotensin-systems>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)